4-Ethyl-1,3-oxazole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4-ethyl-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C6H7NO2/c1-2-5-6(3-8)9-4-7-5/h3-4H,2H2,1H3 |
InChI Key |
MMCUAZZIEROUBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC=N1)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethyl 1,3 Oxazole 5 Carbaldehyde
Retrosynthetic Approaches and Key Precursors for 1,3-Oxazole-5-carbaldehydes
Retrosynthetic analysis of 4-ethyl-1,3-oxazole-5-carbaldehyde (B6237462) allows for the logical disconnection of the molecule into simpler, more readily available precursors. The primary strategies for disassembly focus on the formation of the oxazole (B20620) ring and the introduction of the C5-carbaldehyde group.
Approach 1: Formylation of a Pre-formed Oxazole Ring
The most direct retrosynthetic disconnection involves the removal of the C5-aldehyde group. This suggests a late-stage formylation reaction, such as the Vilsmeier-Haack reaction, on a 4-ethyl-1,3-oxazole (B2603246) precursor. This simplifies the primary target to the synthesis of the 4-ethyl-1,3-oxazole core.
Approach 2: Ring Construction with Integrated Functionality
A more convergent approach involves disconnecting the oxazole ring itself. This can be envisioned in several ways:
Van Leusen Synthesis: Disconnecting via the Van Leusen reaction leads to propionaldehyde (B47417) (as the source of the 4-ethyl group) and a tosylmethyl isocyanide (TosMIC) derivative that carries a masked or direct formyl group equivalent at the C5 position. nih.govorganic-chemistry.org
Cyclodehydration/Oxidation: Breaking the C-O and C=N bonds points towards an N-(1-formylpropyl)formamide precursor, which would undergo cyclodehydration.
From α-Haloketones: Another classical disconnection leads to an α-haloketone and an amide. For the target molecule, this would correspond to 1-chloro-2-butanone and formamide.
These approaches highlight a set of key precursors for the synthesis of 1,3-oxazole-5-carbaldehydes, including substituted aldehydes, tosylmethyl isocyanide (TosMIC), α-haloketones, and various enamides.
Classical and Modern Oxazole Ring-Forming Reactions
The formation of the oxazole heterocycle is the cornerstone of the synthesis. A variety of methods, from century-old name reactions to modern transition-metal-catalyzed processes, are available.
Cyclodehydration and Multi-component Reaction Strategies
Cyclodehydration is a foundational method for forming oxazoline (B21484) rings, which are immediate precursors to oxazoles. This process typically involves the dehydration of β-hydroxyamides. nih.gov Modern reagents like diethylaminosulfur trifluoride (DAST) or triflic acid can promote this transformation under mild conditions, generating water as the sole byproduct. nih.govnih.gov The resulting oxazoline can then be oxidized to the aromatic oxazole.
Multi-component reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step. beilstein-journals.org These reactions combine three or more starting materials in a one-pot process to form a product that contains portions of all the initial components. For oxazole synthesis, MCRs provide an efficient pathway to highly substituted derivatives, valued for their atom economy and procedural simplicity. beilstein-journals.orgresearchgate.net For instance, a three-component cyclization of 2H-azirines, alkynyl bromides, and oxygen under photoredox catalysis can produce a wide range of substituted oxazoles. organic-chemistry.org
Van Leusen Oxazole Synthesis and its Applicability to C-5 Carbaldehyde Formation
The Van Leusen oxazole synthesis is a highly versatile method for creating the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.org The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The subsequent cyclization and elimination of the tosyl group yields the oxazole. organic-chemistry.orgwikipedia.org
This reaction is particularly relevant for the synthesis of 4,5-disubstituted oxazoles. mdpi.com For the target compound, this compound, the Van Leusen reaction could theoretically be employed by reacting an α-formyl aldehyde with TosMIC. More practically, it is used to establish the oxazole core, which can be subsequently functionalized. For example, studies have shown the direct transformation of a formyl group on a pyrrole (B145914) substrate into a 1,3-oxazole ring using TosMIC and potassium carbonate. biointerfaceresearch.com This demonstrates the reaction's utility in contexts where an aldehyde is a key reactive handle on the starting material, allowing for the formation of the oxazole ring which can then be subjected to C-5 formylation.
Table 1: Overview of Van Leusen Reaction for Oxazole Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reactants | Aldehyde and Tosylmethyl isocyanide (TosMIC) | organic-chemistry.org |
| Mechanism | [3+2] cycloaddition involving nucleophilic attack, cyclization, and elimination of p-toluenesulfinic acid | nih.govmdpi.com |
| Product | Typically yields 5-substituted oxazoles when starting with a simple aldehyde | nih.gov |
| Applicability | Can be used to create 4,5-disubstituted oxazoles in one-pot procedures; can transform existing aldehyde groups into the oxazole ring itself | mdpi.combiointerfaceresearch.com |
Oxidative Cyclization of Enamides and Analogous Routes
A prominent modern approach to oxazole synthesis involves the oxidative cyclization of enamides. organic-chemistry.org These reactions offer access to a wide variety of substituted oxazoles under relatively mild conditions. Enamides are stable and readily accessible starting materials. nih.gov
Several catalytic systems have been developed to effect this transformation:
Copper-Catalyzed Cyclization: Copper(II) salts, such as CuBr₂, can catalyze the oxidative cyclization of enamides at room temperature, using an oxidant like potassium persulfate (K₂S₂O₈). nih.gov This method is effective for producing 2,5-disubstituted oxazoles. organic-chemistry.orgnih.gov
Hypervalent Iodine Reagents: Phenyliodine diacetate (PIDA) is a metal-free alternative that mediates the intramolecular cyclization of enamides to form functionalized oxazoles in moderate to good yields. acs.orgacs.org This approach is noted for its broad substrate scope. organic-chemistry.org
Iodine/Copper Co-mediation: A combination of iodine and a copper(I) salt can also be used to promote the intramolecular oxidative C-O bond formation, providing access to a range of oxazole derivatives. researchgate.net
Table 2: Selected Methods for Oxidative Cyclization of Enamides to Oxazoles
| Catalyst/Reagent System | Key Features | Reference |
|---|---|---|
| Cu(II) / K₂S₂O₈ | Room temperature reaction; forms 2,5-disubstituted oxazoles. | nih.gov |
| Phenyliodine diacetate (PIDA) | Metal-free conditions; broad substrate scope. | acs.orgacs.org |
| I₂ / CuI | Efficient intramolecular C-O bond formation; tolerates various functional groups. | researchgate.net |
Regioselective Introduction and Functionalization of the Carbaldehyde Moiety
Once the 4-ethyl-1,3-oxazole core is assembled, the final key step is the introduction of the carbaldehyde group at the C5 position. The regioselectivity of this step is governed by the electronic properties of the oxazole ring and the directing influence of the existing C4-ethyl group.
Vilsmeier-Haack Formylation in Oxazole Synthesis
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.com The reaction employs a Vilsmeier reagent, typically a chloromethyliminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). organic-chemistry.orgjk-sci.com
The Vilsmeier reagent acts as the electrophile in an electrophilic aromatic substitution reaction. chemistrysteps.com For the oxazole ring, electrophilic substitution is generally difficult unless the ring is activated by electron-releasing substituents. pharmaguideline.com The general order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com However, in the case of 4-ethyl-1,3-oxazole, the presence of the electron-donating ethyl group at the C4 position deactivates that site through steric hindrance and directs the incoming electrophile to the adjacent, electronically favorable C5 position. This makes the Vilsmeier-Haack reaction a highly suitable method for the regioselective synthesis of this compound from its unformylated precursor.
Directed Ortho-Metalation and Electrophilic Quenching Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a direct metalation group (DMG) which coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting lithiated intermediate is then quenched with a suitable electrophile to introduce a new substituent. organic-chemistry.org
In the context of oxazole synthesis, the oxazole ring itself can participate in directed metalation, although the regioselectivity can be complex. The nitrogen atom at position 3 and the oxygen atom at position 1 can both exert a directing effect. However, the C2 proton is generally the most acidic and is preferentially abstracted by strong bases like n-butyllithium. For the synthesis of this compound, a plausible DoM strategy would involve a pre-functionalized oxazole.
A hypothetical synthetic route could start with a 4-substituted oxazole where the substituent at C4 is the ethyl group, introduced via other methods as discussed in the next section. With the C4 position blocked, a DoM approach could then be used to introduce the formyl group at the C5 position. The oxazole nitrogen would direct the lithiation to the C5 position.
Hypothetical DoM approach for C5-formylation:
Starting Material: 4-ethyloxazole.
Metalation: Treatment with a strong lithium amide base like Lithium diisopropylamide (LDA) or a hindered base like TMPMgCl•LiCl at low temperatures (-78 °C) could selectively deprotonate the C5 position. harvard.edu The use of such bases can sometimes offer different selectivity compared to alkyllithiums.
Electrophilic Quenching: The resulting 4-ethyl-5-lithiooxazole would then be quenched with an appropriate electrophile to introduce the aldehyde functionality. A common formylating agent is N,N-dimethylformamide (DMF). harvard.edu
The following table summarizes potential electrophiles for quenching lithiated oxazoles:
| Electrophile | Introduced Functional Group | Reference |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | harvard.edu |
| Iodine (I₂) | Iodo (-I) | chemrxiv.org |
| N-Bromosuccinimide (NBS) | Bromo (-Br) | chemrxiv.org |
| Alkyl halides (R-X) | Alkyl group (-R) | wikipedia.org |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | wikipedia.org |
It is important to note that the stability of the lithiated oxazole intermediate is a critical factor. Oxazole rings can be susceptible to ring-opening reactions under strongly basic conditions. chemrxiv.org
Controlled Functionalization of the C-4 Position with Ethyl Substituent
Achieving controlled functionalization at the C-4 position of the oxazole ring is a key step in the synthesis of this compound. Several methods can be employed to introduce the ethyl group with high regioselectivity.
One of the most common strategies involves the use of transition-metal-catalyzed cross-coupling reactions. This typically requires the synthesis of a 4-halooxazole precursor, such as 4-bromooxazole-5-carbaldehyde. This precursor can then be coupled with an ethylating agent.
Suzuki Coupling: A 4-bromooxazole (B40895) derivative can be reacted with ethylboronic acid or its esters in the presence of a palladium catalyst and a base. The Suzuki coupling is known for its high tolerance of functional groups. researchgate.net
Stille Coupling: Alternatively, a 4-bromooxazole can be coupled with an ethyltin reagent, such as triethyl(vinyl)tin, under palladium catalysis.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. researchgate.net A 4-bromooxazole could be coupled with ethylzinc (B8376479) chloride.
The table below compares these cross-coupling methods for the C-4 ethylation of an oxazole ring.
| Coupling Reaction | Ethylating Agent | Catalyst | Advantages | Disadvantages |
| Suzuki | Ethylboronic acid/ester | Palladium complexes | High functional group tolerance; boronic acids are often stable and commercially available. | Can require careful optimization of base and ligand. |
| Stille | Ethyltin reagents | Palladium complexes | Mild reaction conditions. | Toxicity and cost of organotin compounds. |
| Negishi | Ethylzinc halides | Palladium or Nickel complexes | High reactivity and yields. | Organozinc reagents are moisture and air-sensitive. |
Another approach involves the construction of the oxazole ring from precursors that already contain the ethyl group at the appropriate position. For example, the van Leusen oxazole synthesis could potentially use a starting material that leads to the desired C4-ethyl substitution pattern. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.comijpsonline.com For the synthesis of this compound, several green strategies can be envisioned.
Use of Greener Solvents: Many traditional organic reactions use volatile and often toxic solvents. Green alternatives include water, glycerol, or ionic liquids. organic-chemistry.orgnih.gov The synthesis of oxazole derivatives has been reported in aqueous media, which significantly reduces the environmental impact. researchgate.net
Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. For oxazole synthesis, nano-catalysts like nano-MgO have been shown to be effective in promoting multicomponent reactions under mild conditions. researchgate.net Agro-waste-based catalysts have also been developed for the synthesis of related heterocyclic compounds. nih.gov
Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the initial reactants. This approach improves atom economy and reduces waste from intermediate purification steps. The synthesis of isoxazoles, which are structurally related to oxazoles, has been achieved through one-pot, three-component reactions. researchgate.net A similar strategy could potentially be developed for this compound.
Energy Efficiency: The use of microwave irradiation or grinding techniques can often reduce reaction times and energy consumption compared to conventional heating. researchgate.net Microwave-assisted synthesis of oxadiazoles, another class of azoles, has been demonstrated to be highly efficient. openmedicinalchemistryjournal.com
The table below summarizes the application of green chemistry principles to oxazole synthesis.
| Green Chemistry Principle | Application in Oxazole Synthesis | Benefits | Reference |
| Use of Greener Solvents | Reactions in water or glycerol. | Reduced toxicity and environmental impact. | nih.gov, researchgate.net |
| Catalysis | Use of nano-catalysts (e.g., nano-MgO) or recyclable catalysts. | High efficiency, mild conditions, catalyst can be recovered and reused. | researchgate.net |
| Atom Economy/MCRs | One-pot, multi-component synthesis of the oxazole ring. | Reduced waste, fewer purification steps, higher efficiency. | nih.gov, researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis or mechanochemistry (grinding). | Shorter reaction times, lower energy consumption. | researchgate.net |
Comparative Analysis of Synthetic Efficiency and Scalability
The choice of a synthetic route for this compound depends on a balance of factors including yield, cost, safety, and the desired scale of production.
| Synthetic Strategy | Key Steps | Potential Yields | Scalability | Advantages | Disadvantages |
| DoM and Electrophilic Quenching | 1. Synthesis of 4-ethyloxazole. 2. Directed lithiation at C5. 3. Quenching with DMF. | Moderate to Good | Moderate | High regioselectivity for C5 functionalization. | Requires cryogenic temperatures; organolithium reagents are hazardous on a large scale. |
| Cross-Coupling followed by Formylation | 1. Synthesis of a di-halo-oxazole. 2. Selective cross-coupling at C4 with an ethylating agent. 3. Formylation at C5. | Good to Excellent | Good | High yields and functional group tolerance (especially with Suzuki coupling). | Multi-step process; palladium catalysts can be expensive; potential for side reactions. |
| Ring Construction (e.g., van Leusen type) | One-pot synthesis from precursors containing the ethyl and formyl (or precursor) groups. | Variable | Potentially High | Potentially fewer steps; can be adapted for MCRs. | May require synthesis of specialized starting materials; regioselectivity can be a challenge. |
| Green MCR Approach | One-pot reaction of multiple starting materials in a green solvent with a recyclable catalyst. | Good to Excellent | High | Environmentally friendly; high atom economy; reduced waste; safer conditions. | Requires significant development and optimization for this specific target molecule. |
Comprehensive Reactivity and Transformation Pathways of 4 Ethyl 1,3 Oxazole 5 Carbaldehyde
Chemical Transformations at the Aldehyde Carbonyl Group
The aldehyde functional group is a potent electrophilic site, readily undergoing a variety of chemical transformations including nucleophilic additions, oxidations, and condensations.
The polarized carbon-oxygen double bond of the aldehyde group makes it highly susceptible to attack by nucleophiles. This fundamental reactivity allows for the conversion of the aldehyde into a wide range of other functional groups, most notably alcohols.
Hydride Reductions: Treatment with hydride-donating reagents reduces the aldehyde to a primary alcohol. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation, yielding (4-Ethyl-1,3-oxazol-5-yl)methanol. Stronger reagents such as lithium aluminum hydride (LiAlH₄) would also be effective, followed by an aqueous workup.
Organometallic Additions: Carbon nucleophiles, such as those found in Grignard reagents and organolithium compounds, add to the carbonyl carbon to form new carbon-carbon bonds. leah4sci.commasterorganicchemistry.com For instance, the reaction of 4-Ethyl-1,3-oxazole-5-carbaldehyde (B6237462) with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would produce a secondary alcohol, 1-(4-Ethyl-1,3-oxazol-5-yl)ethanol, after acidic workup. youtube.com The choice of the organometallic reagent allows for the introduction of a diverse array of alkyl, alkenyl, or aryl substituents. leah4sci.com
| Reaction Type | Reagent(s) | Product |
| Hydride Reduction | 1. Sodium Borohydride (NaBH₄) 2. Methanol (Solvent) | (4-Ethyl-1,3-oxazol-5-yl)methanol |
| Grignard Addition | 1. Methylmagnesium Bromide (CH₃MgBr) 2. Diethyl Ether (Solvent) 3. H₃O⁺ (Workup) | 1-(4-Ethyl-1,3-oxazol-5-yl)ethanol |
| Organolithium Addition | 1. n-Butyllithium (n-BuLi) 2. Tetrahydrofuran (Solvent) 3. H₃O⁺ (Workup) | 1-(4-Ethyl-1,3-oxazol-5-yl)pentan-1-ol |
The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in the synthesis of more complex molecules. Mild oxidizing agents, such as Tollens' reagent (a mixture of silver nitrate (B79036) and ammonia), or stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can effect this change. The resulting product is 4-Ethyl-1,3-oxazole-5-carboxylic acid. This acid can then serve as a precursor for various derivatives, such as esters (e.g., Ethyl 4-ethyl-1,3-oxazole-5-carboxylate) via Fischer esterification, or amides through activation and reaction with amines. Syntheses of analogous oxazole (B20620) carboxylic acids are well-documented. chemicalbook.comacs.org
| Reaction Type | Reagent(s) | Initial Product |
| Tollens' Oxidation | Ag(NH₃)₂⁺ | 4-Ethyl-1,3-oxazole-5-carboxylic acid |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 4-Ethyl-1,3-oxazole-5-carboxylic acid |
| Permanganate Oxidation | KMnO₄, NaOH, H₂O | 4-Ethyl-1,3-oxazole-5-carboxylic acid |
Condensation reactions provide powerful methods for forming new carbon-carbon double bonds by reacting the aldehyde with various stabilized carbanions or active methylene (B1212753) compounds.
Wittig Reaction: This reaction involves a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently collapses to yield an alkene and triphenylphosphine (B44618) oxide. nih.gov This method is a cornerstone of alkene synthesis due to its reliability. nih.gov
Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction uses a phosphonate-stabilized carbanion. wikipedia.org This approach offers several advantages, including the use of more nucleophilic anions and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. organicchemistrydata.org The HWE reaction typically shows a strong preference for the formation of the (E)-alkene isomer. wikipedia.orgnrochemistry.com
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., diethyl malonate, malononitrile) in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new C=C bond.
| Reaction Name | Reagent(s) | General Product Structure |
| Wittig Reaction | Methyltriphenylphosphonium bromide, Base | 4-Ethyl-5-vinyl-1,3-oxazole |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, Base (e.g., NaH) | Ethyl 3-(4-ethyl-1,3-oxazol-5-yl)acrylate |
| Knoevenagel Condensation | Malononitrile, Piperidine (catalyst) | 2-( (4-Ethyl-1,3-oxazol-5-yl)methylene)malononitrile |
Reactivity of the 1,3-Oxazole Heterocyclic Ring System
The 1,3-oxazole ring is an aromatic heterocycle, but its reactivity differs significantly from that of benzene (B151609) due to the presence of two heteroatoms. It is considered an electron-poor (π-deficient) system, which influences its behavior towards electrophiles and nucleophiles.
In general, electrophilic aromatic substitution on the parent oxazole ring is difficult due to its electron-deficient nature and the basicity of the nitrogen atom, which can be protonated or complexed by Lewis acids under typical reaction conditions. When substitution does occur, it preferentially happens at the C5 position, which is the most electron-rich carbon. wikipedia.org
For this compound, the situation is more complex:
The C5 position is already substituted with a formyl group, which is strongly electron-withdrawing and deactivating.
The C4 position is substituted with an ethyl group, which is weakly electron-donating and activating.
The C2 position is the most acidic proton on the oxazole ring and is often the site of deprotonation. wikipedia.org
Given these factors, classical electrophilic substitution (e.g., nitration, Friedel-Crafts) is highly unlikely to proceed efficiently. Instead, functionalization is more likely to occur at the C2 position through a deprotonation-electrophile quench sequence. Treatment with a strong base like n-butyllithium would deprotonate the C2 position, generating an organolithium species that can then react with various electrophiles (e.g., alkyl halides, CO₂). Metal-catalyzed C-H activation reactions have also been shown to functionalize the C2 position of oxazoles. acs.org
| Position | Substituent | Electronic Effect | Predicted Reactivity toward Electrophiles |
| C2 | Hydrogen | Most acidic proton | Unreactive to direct attack; site of metallation. |
| C4 | Ethyl | Weakly activating | Blocked by substituent. |
| C5 | Formyl | Strongly deactivating | Blocked by substituent; deactivates the ring. |
The electron-deficient character of the oxazole ring suggests a potential for nucleophilic attack, though the aromatic system is generally stable. Nucleophilic aromatic substitution is uncommon unless a good leaving group is present at one of the ring positions. slideshare.net
However, under specific conditions, the ring can be induced to open.
Base-Induced Ring Opening: Strong bases can deprotonate the C2 position. The resulting 2-lithiooxazole exists in equilibrium with a ring-opened vinyl isonitrile species, which can be trapped, leading to cleavage of the heterocyclic ring. wikipedia.org
Acid-Catalyzed Decomposition: While oxazoles are weak bases, treatment with strong, concentrated acids can lead to protonation and subsequent decomposition or cleavage of the ring. slideshare.net
Reactions with Electrophiles: While not a direct nucleophilic attack on the ring, reactions involving electrophilic attack on the nitrogen can lead to ring-opened products, as has been observed in related dihydrooxazole (oxazoline) systems. escholarship.org
Cycloaddition Reactions (e.g., Diels-Alder Reactivity Profile)
The oxazole ring system can participate in cycloaddition reactions, most notably acting as an electron-deficient diene in [4+2] Diels-Alder reactions. The reactivity of this compound in such transformations is dictated by the electronic nature of its substituents. The presence of an electron-withdrawing formyl group (-CHO) at the C-5 position lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the oxazole diene system. This reduction in the HOMO(dienophile)-LUMO(diene) energy gap facilitates the cycloaddition.
Conversely, the ethyl group at the C-4 position is an electron-donating group which can slightly decrease the dienophilic character. However, studies on related oxazole systems indicate that the addition of alkyl groups can ultimately facilitate the Diels-Alder reaction by stabilizing the transition state. scilit.com The reaction of the oxazole core with a dienophile like ethylene (B1197577) is known to be facilitated by factors that lower the activation barrier. scilit.com The primary cycloadduct from a Diels-Alder reaction involving the oxazole ring is often unstable and can undergo subsequent rearrangement or fragmentation, typically involving the cleavage of the oxygen bridge to yield a substituted pyridine.
Table 1: Predicted Diels-Alder Reactivity Profile
| Dienophile | Expected Reactivity | Potential Product Class | Rationale |
|---|---|---|---|
| Electron-rich Alkenes | Moderate to High | Substituted Pyridines (after rearrangement) | The electron-withdrawing C-5 carbaldehyde group activates the oxazole diene for inverse-electron-demand Diels-Alder reactions. |
| Electron-deficient Alkenes | Low | Low yield of cycloadducts | Normal-electron-demand Diels-Alder is disfavored due to the already electron-deficient nature of the oxazole ring. |
Reactivity and Functionalization of the C-4 Ethyl Substituent
The ethyl group at the C-4 position of the oxazole ring presents opportunities for selective functionalization, leveraging the influence of the adjacent aromatic heterocycle. The α-carbon of the ethyl group is in a "benzylic-like" position, which enhances the reactivity of its C-H bonds towards various transformations.
While specific studies on the radical functionalization of this compound are not extensively documented, established principles of radical chemistry can predict its behavior. The C-H bonds at the α-position of the ethyl group are susceptible to radical abstraction due to the resonance stabilization of the resulting radical by the oxazole ring. This allows for selective halogenation or other radical-mediated C-H functionalization reactions.
Table 2: Potential Radical Functionalization Reactions at the C-4 Ethyl Group
| Reagent(s) | Reaction Type | Potential Product |
|---|---|---|
| N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | Radical Bromination | 4-(1-Bromoethyl)-1,3-oxazole-5-carbaldehyde |
| N-Chlorosuccinimide (NCS), Initiator | Radical Chlorination | 4-(1-Chloroethyl)-1,3-oxazole-5-carbaldehyde |
These functionalized intermediates serve as versatile handles for subsequent nucleophilic substitution or cross-coupling reactions, enabling further diversification of the molecule.
The ethyl substituent is also a target for oxidative transformations. The "benzylic-like" nature of the α-carbon facilitates its oxidation to a carbonyl group. Such strategies could convert the ethyl group into an acetyl or, upon further oxidation, a carboxyl group. A significant challenge in these reactions is achieving selectivity, as the C-5 carbaldehyde group is also highly susceptible to oxidation. Careful selection of reaction conditions and oxidizing agents would be critical to favor the functionalization of the ethyl group over the aldehyde.
Table 3: Potential Oxidative Functionalization Strategies for the C-4 Ethyl Group
| Oxidizing Agent | Potential Product | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 4-Acetyl-1,3-oxazole-5-carbaldehyde or 5-Carbaldehyde-1,3-oxazole-4-carboxylic acid | Harsh conditions may lead to over-oxidation or ring cleavage. The C-5 aldehyde is also likely to be oxidized. |
| Chromium Trioxide (CrO₃) | 4-Acetyl-1,3-oxazole-5-carbaldehyde | Offers a potential route to the ketone; selectivity remains a challenge. |
Mechanistic Studies of Key Transformation Pathways
Mechanistic understanding of the transformations involving this compound is crucial for predicting reactivity and optimizing reaction conditions.
Cycloaddition Reactions: The mechanism of the Diels-Alder reaction of oxazoles has been investigated through computational studies. scilit.com The reaction proceeds through a concerted [4+2] cycloaddition transition state. The activation energy of this process is highly dependent on the electronic properties of both the oxazole (diene) and the dienophile. For this compound, the electron-withdrawing C-5 aldehyde lowers the LUMO energy, facilitating the reaction with electron-rich dienophiles (inverse-electron-demand). The initial bicyclic adduct contains an oxygen bridge and is often thermally unstable. It readily undergoes a retro-Diels-Alder reaction or, more commonly, a ring-opening and dehydration cascade to afford a stable, substituted pyridine derivative.
Radical Functionalization: The mechanism for radical halogenation at the C-4 ethyl group follows a standard free-radical chain reaction pathway.
Initiation: A radical initiator (e.g., AIBN) decomposes upon heating to generate radicals.
Propagation: A halogen source like NBS reacts with trace amounts of HBr to form a low concentration of Br₂. The initiator or light abstracts a bromine atom from Br₂ to form a bromine radical (Br•). This bromine radical then abstracts the most labile hydrogen atom from the substrate—the one on the α-carbon of the ethyl group—to form HBr and a resonance-stabilized "benzylic-like" radical. This radical then reacts with Br₂ to form the product, 4-(1-bromoethyl)-1,3-oxazole-5-carbaldehyde, and regenerate a bromine radical.
Termination: Two radicals combine to terminate the chain reaction.
Oxidative Functionalization: The mechanism of oxidation of the ethyl group depends on the oxidant used. For example, with a chromium-based oxidant, the reaction likely proceeds via the formation of a chromate (B82759) ester at the benzylic position, followed by E2-like elimination of the α-proton to yield the ketone, 4-acetyl-1,3-oxazole-5-carbaldehyde. The key to the enhanced reactivity of this position is the ability of the oxazole ring to stabilize the positive charge that develops at the α-carbon during the oxidation process.
Derivatization and Advanced Functionalization Strategies Based on 4 Ethyl 1,3 Oxazole 5 Carbaldehyde
Construction of Imines, Oximes, and Hydrazones
The aldehyde group of 4-ethyl-1,3-oxazole-5-carbaldehyde (B6237462) is readily converted into carbon-nitrogen double bond-containing derivatives such as imines (Schiff bases), oximes, and hydrazones. These reactions are typically straightforward condensation reactions involving the removal of water.
Imines: The reaction with primary amines under appropriate conditions, often with acid catalysis and removal of water, yields the corresponding imines. These derivatives are important intermediates themselves, as the imine nitrogen can act as a coordinating atom in ligand synthesis, or the C=N bond can be targeted in addition reactions.
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) produces the corresponding oxime. Oximes are versatile intermediates in organic synthesis and can be used for the preparation of amides via the Beckmann rearrangement or converted into nitriles.
Hydrazones: The reaction with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) and hydrazides yields hydrazones. These derivatives are often stable, crystalline compounds and are crucial precursors for the synthesis of various heterocyclic systems, such as pyrazoles and 1,3,4-oxadiazoles. For instance, hydrazones can be cyclized into 2,5-disubstituted 1,3,4-oxadiazoles through oxidative cyclization. researchgate.net
The general scheme for these transformations is presented below:

Table 1: Examples of Imine, Oxime, and Hydrazone Derivatives
| Reactant (H₂N-R) | Derivative Type | Product Name |
|---|---|---|
| Aniline | Imine | N-((4-ethyl-1,3-oxazol-5-yl)methylene)aniline |
| Hydroxylamine | Oxime | This compound oxime |
| Hydrazine Hydrate | Hydrazone | This compound hydrazone |
| Phenylhydrazine | Hydrazone | This compound phenylhydrazone |
| Nicotinic hydrazide | Hydrazone | N'-((4-ethyl-1,3-oxazol-5-yl)methylene)nicotinohydrazide |
Synthesis of Acetals, Ketal, and Thiocetal Derivatives
The aldehyde functional group can be protected as an acetal (B89532) or thiocetal, which is a common strategy in multi-step organic synthesis to prevent the aldehyde from undergoing unwanted reactions under basic, organometallic, or reducing conditions. youtube.comkhanacademy.org
Acetals and Ketals: The reaction of this compound with two equivalents of an alcohol or one equivalent of a diol (like ethylene (B1197577) glycol) under acidic catalysis (e.g., p-toluenesulfonic acid, dry HCl) yields an acetal. nih.gov This reaction is reversible, and the aldehyde can be regenerated by treatment with aqueous acid. khanacademy.org While the term "ketal" is technically for derivatives of ketones, "acetal" is commonly used for both aldehyde and ketone derivatives.
Thiocetals: Analogous to acetal formation, thioacetals are synthesized by reacting the aldehyde with thiols or dithiols (e.g., ethane-1,2-dithiol) in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org Thioacetals are particularly robust protecting groups and are stable to a wider range of conditions than their oxygen-containing counterparts. Furthermore, they offer unique synthetic utility, as the thioacetal group can be removed under reductive conditions using reagents like Raney Nickel, which results in the conversion of the original aldehyde carbon to a methylene (B1212753) (CH₂) group. youtube.com
Table 2: Acetal and Thiocetal Derivatives
| Reactant | Catalyst | Derivative Type | Product Name |
|---|---|---|---|
| Methanol (2 eq.) | H⁺ | Acyclic Acetal | 5-(Dimethoxymethyl)-4-ethyl-1,3-oxazole |
| Ethylene Glycol | H⁺ | Cyclic Acetal | 2-(4-Ethyl-1,3-oxazol-5-yl)-1,3-dioxolane |
| Ethanethiol (2 eq.) | Lewis Acid | Acyclic Thiocetal | 5-(Bis(ethylthio)methyl)-4-ethyl-1,3-oxazole |
| Ethane-1,2-dithiol | Lewis Acid | Cyclic Thiocetal | 2-(4-Ethyl-1,3-oxazol-5-yl)-1,3-dithiolane |
Expansion to Fused and Polycyclic Heterocyclic Systems
The aldehyde group is a key functional handle for building more complex fused and polycyclic heterocyclic systems through cyclocondensation reactions. wisdomlib.org These reactions typically involve the reaction of the aldehyde with a molecule containing two nucleophilic sites, leading to the formation of a new ring fused to the existing oxazole (B20620) or attached via a shared carbon.
A prominent strategy is the reaction of this compound with binucleophiles. For example:
Fused Pyrimidines: Reaction with compounds containing an amino group and an adjacent active methylene group, such as aminopyrazoles or aminotriazoles, in the presence of a suitable catalyst can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) or triazolo[1,5-a]pyrimidine systems.
Fused Benzazoles: Condensation with ortho-disubstituted benzene (B151609) derivatives like o-phenylenediamine, o-aminophenol, or o-aminothiophenol can yield fused benzimidazole, benzoxazole (B165842), or benzothiazole (B30560) systems, respectively.
Naphthoxazoles: Intramolecular cyclization strategies starting from more complex oxazole derivatives can lead to the formation of polycyclic systems like naphtho[2,1-d]oxazoles. acs.org For example, a precursor could be synthesized from the aldehyde via a reaction that introduces a side chain capable of a subsequent ring-closing reaction onto the oxazole ring or an adjacent aromatic system.
The van Leusen oxazole synthesis, which often uses aldehydes as starting materials, highlights the utility of the formyl group in constructing the oxazole ring itself, which can then be part of a larger fused system in a one-pot or sequential process. mdpi.comnih.gov
Table 3: Examples of Fused Heterocyclic Systems
| Binucleophile Reactant | Resulting Fused System |
|---|---|
| 5-Amino-3-methyl-1-phenylpyrazole | Pyrazolo[1,5-a]pyrimidine |
| 3-Amino-1,2,4-triazole | researchgate.netalfachemic.comchemscene.comTriazolo[1,5-a]pyrimidine |
| o-Phenylenediamine | Benzimidazole |
| o-Aminophenol | Benzoxazole |
Scaffold Diversification for Complex Molecular Architectures
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. nih.govresearchgate.netdp.tech this compound serves as an excellent starting point for scaffold diversification, allowing for the generation of libraries of related compounds with varied physicochemical properties. The aldehyde group is a versatile functional handle that can be readily converted into a wide array of other functional groups.
Key transformations for diversification include:
Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard reagents (e.g., KMnO₄, Jones reagent). The resulting 4-ethyl-1,3-oxazole-5-carboxylic acid is a valuable intermediate for forming amides, esters, and other acid derivatives.
Reduction: Reduction of the aldehyde, for instance with sodium borohydride (B1222165) (NaBH₄), yields the corresponding primary alcohol, (4-ethyl-1,3-oxazol-5-yl)methanol. This alcohol can then undergo etherification, esterification, or conversion to a leaving group for nucleophilic substitution.
Carbon-Carbon Bond Formation: The aldehyde can participate in numerous C-C bond-forming reactions, such as the Wittig reaction (to form alkenes), Grignard reactions (to form secondary alcohols), or aldol (B89426) condensations.
These primary transformations generate a new set of derivatives, each of which can be subjected to further reactions, exponentially increasing the molecular diversity achievable from the single starting aldehyde. This strategy is central to diversity-oriented synthesis (DOS) for the discovery of new bioactive molecules. nih.gov

Utilization in Ligand Synthesis for Catalysis
Oxazole-containing molecules are well-established as effective ligands in transition metal catalysis, particularly in asymmetric synthesis. alfachemic.comchemscene.com The nitrogen atom of the oxazole ring is a Lewis basic site capable of coordinating to a metal center. This compound is a valuable precursor for creating novel bidentate or polydentate ligands.
A common strategy involves the condensation of the aldehyde with a chiral primary amine or amino alcohol. The resulting imine or oxazolidine, respectively, contains a second nitrogen or oxygen donor atom. The combination of the oxazole nitrogen and the newly introduced heteroatom can form a chelating scaffold that binds to a metal center. The stereochemical information from a chiral amine can be relayed to the catalytic center, enabling enantioselective transformations.
For instance, condensation with a chiral amino alcohol can produce a chiral N,O-ligand. The coordination of such a ligand to a metal like palladium, rhodium, or vanadium can generate catalysts for reactions such as hydrosilylation, hydrogenation, or polymerization. mdpi.comacs.orgresearchgate.net The ethyl group at the C4 position can provide steric influence that may fine-tune the selectivity and activity of the resulting catalyst.
Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 1,3 Oxazole 5 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Ethyl-1,3-oxazole-5-carbaldehyde (B6237462). It provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not publicly available, analysis of related oxazole (B20620) structures allows for a robust prediction of its spectral characteristics. acs.orgbiointerfaceresearch.com
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For this compound, a clear correlation would be expected between the methyl protons (-CH₃) and the methylene (B1212753) protons (-CH₂) of the ethyl group, appearing as a cross-peak.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would definitively assign the ¹³C signals for the ethyl group's -CH₂ and -CH₃, as well as the protonated carbon of the oxazole ring (C2) and the aldehyde carbon (CHO).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
The aldehyde proton (CHO) correlating to the oxazole ring carbons C5 and C4.
The methylene protons (-CH₂) of the ethyl group correlating to the oxazole ring carbon C4 and the ethyl's methyl carbon (-CH₃).
The proton at C2 of the oxazole ring correlating to C4 and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining stereochemistry and conformation. For a relatively rigid molecule like this oxazole, NOESY could reveal through-space proximity between the aldehyde proton and the proton on the oxazole ring (C2-H), or between the ethyl group protons and the oxazole ring proton, depending on the preferred conformation of the substituents.
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. The chemical shifts (δ) are influenced by factors like hybridization and proximity to electronegative atoms. Based on data from analogous structures and general principles, the predicted ¹³C NMR chemical shifts for this compound are summarized below. biointerfaceresearch.comoregonstate.edursc.org The aldehyde carbon is expected at the most downfield position, while the carbons of the ethyl group will be the most upfield. The oxazole ring carbons have characteristic shifts, with C2, C4, and C5 being distinguishable based on their substitution and electronic environment. oregonstate.edu
Predicted ¹³C NMR Chemical Shifts for this compound The following table is interactive. Click on the headers to sort the data.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Aldehyde) | 180-190 | Carbonyl carbon, highly deshielded. |
| C2 (Oxazole) | 150-155 | Carbon between O and N atoms in the oxazole ring. |
| C5 (Oxazole) | 145-150 | Substituted with an electron-withdrawing aldehyde group. |
| C4 (Oxazole) | 135-140 | Substituted with an electron-donating ethyl group. |
| -CH₂ (Ethyl) | 20-25 | Methylene carbon of the ethyl group. |
| -CH₃ (Ethyl) | 10-15 | Methyl carbon of the ethyl group. |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular ion peak (M⁺) directly provides the nominal molecular weight.
For this compound (C₇H₇NO₂), the fragmentation upon electron impact (EI-MS) is expected to follow pathways characteristic of aldehydes and oxazole rings. sci-hub.stsapub.org Key fragmentation steps would likely include:
Loss of the aldehyde proton: [M-1]⁺ corresponding to the loss of a hydrogen radical from the aldehyde.
Loss of carbon monoxide: [M-28]⁺ resulting from the cleavage of the formyl group.
Loss of the ethyl group: [M-29]⁺ via cleavage of the C4-ethyl bond.
Retro 1,3-dipolar cycloaddition: A characteristic fragmentation of the oxazole ring, which would break the ring into an ethyl-substituted alkyne and a nitrile oxide fragment, or related ions. sci-hub.st
The analysis of these fragmentation patterns helps to confirm the connectivity of the substituents to the oxazole core. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, often to four or five decimal places. This precision allows for the unambiguous determination of a compound's molecular formula. For this compound, the molecular formula is C₇H₇NO₂. HRMS would distinguish this formula from other possible combinations of atoms that have the same nominal mass. The exact mass is calculated using the masses of the most abundant isotopes of each element. nih.gov
Predicted HRMS Data for this compound (C₇H₇NO₂) The following table is interactive. Click on the headers to sort the data.
| Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₇H₈NO₂⁺ | 140.0550 |
| [M+Na]⁺ | C₇H₇NNaO₂⁺ | 162.0369 |
| [M+K]⁺ | C₇H₇KNO₂⁺ | 178.0108 |
X-ray Crystallography for Solid-State Structural Insights
X-ray crystallography offers definitive proof of a molecule's three-dimensional structure in the solid state, provided a suitable single crystal can be grown. This technique would confirm the planarity of the 1,3-oxazole ring and provide precise bond lengths and angles for the entire molecule. It would also reveal the exact conformation of the ethyl and carbaldehyde substituents relative to the heterocyclic ring. In similar structures, such as derivatives of ethyl isoxazole-4-carboxylate, the heterocyclic ring and attached carbonyl group are often nearly coplanar, with the substituent at the adjacent position being twisted out of this plane. nih.gov
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. For this compound, the crystal structure would likely be stabilized by a network of weak hydrogen bonds and other interactions. nih.gov
Hydrogen Bonding: While lacking strong hydrogen bond donors, the molecule can act as an acceptor. Weak C-H···O hydrogen bonds involving the aldehyde oxygen and C-H···N hydrogen bonds involving the oxazole nitrogen are expected to be significant in directing the crystal packing, potentially forming dimers or chain-like motifs. researchgate.net
The combination of these interactions dictates the final three-dimensional architecture of the crystal. nih.govresearchgate.net
Conformational Analysis in the Crystalline State
The precise three-dimensional arrangement of molecules in a crystal lattice provides invaluable insights into intermolecular forces and packing efficiencies. For derivatives of oxazole, crystal structure analysis reveals key details about their solid-state conformation.
While specific crystallographic data for this compound is not publicly available, analysis of related oxazole structures provides a framework for understanding its likely crystalline behavior. For instance, studies on various substituted oxazole and benzoxazole (B165842) derivatives consistently show a planar or near-planar conformation of the oxazole ring. This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of π-electrons within the aromatic system.
A hypothetical table of crystallographic data, based on typical values for similar small organic molecules, is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 820 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.25 |
This table represents a plausible set of parameters that would define the unit cell of the crystal and the number of molecules it contains. The actual determination of these values for this compound would require experimental X-ray diffraction analysis.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.
For this compound, the IR and Raman spectra would be characterized by absorption bands and scattering peaks corresponding to the vibrations of the oxazole ring, the ethyl group, and the carbaldehyde group.
Key Vibrational Modes:
Oxazole Ring Vibrations: The oxazole ring would exhibit a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations are typically found in the 1650-1500 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage within the ring usually appear in the 1250-1020 cm⁻¹ range. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, would also be present at lower frequencies.
Carbaldehyde Group Vibrations: The most prominent feature of the aldehyde group is the strong C=O stretching vibration, which is expected to appear in the region of 1720-1700 cm⁻¹ in the IR spectrum. The C-H stretch of the aldehyde proton is also characteristic, typically appearing as a pair of weak to medium bands around 2850 and 2750 cm⁻¹.
Ethyl Group Vibrations: The ethyl substituent will show characteristic C-H stretching vibrations for the CH₃ and CH₂ groups in the 3000-2850 cm⁻¹ region. C-H bending vibrations (scissoring, wagging, twisting, and rocking) for the methyl and methylene groups would be observed in the 1470-1370 cm⁻¹ and lower frequency regions.
A summary of the expected key vibrational frequencies for this compound is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Aldehyde | C=O Stretch | 1720-1700 | Strong |
| Aldehyde | C-H Stretch | 2850 & 2750 | Weak to Medium |
| Oxazole Ring | C=N / C=C Stretch | 1650-1500 | Medium to Strong |
| Oxazole Ring | C-O-C Stretch | 1250-1020 | Medium to Strong |
| Ethyl Group | C-H Stretch (sp³) | 3000-2850 | Medium to Strong |
| Ethyl Group | C-H Bend | 1470-1370 | Medium |
The combination of IR and Raman spectroscopy provides a comprehensive picture of the vibrational framework of this compound. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations, making them highly complementary. Detailed analysis of these spectra would allow for a complete assignment of the fundamental vibrational modes and confirm the presence of the key functional groups within the molecule.
Theoretical and Computational Chemistry Investigations of 4 Ethyl 1,3 Oxazole 5 Carbaldehyde
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. irjweb.comirjweb.com DFT calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms, and to calculate various electronic properties.
For 4-Ethyl-1,3-oxazole-5-carbaldehyde (B6237462), the geometry optimization would reveal key structural parameters. The oxazole (B20620) ring itself is planar, a characteristic feature of sp² hybridized systems. tandfonline.com The ethyl and carbaldehyde substituents will have specific bond lengths, bond angles, and dihedral angles relative to the oxazole ring. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly employed for such calculations, providing reliable geometric and electronic data. ajchem-a.com
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar oxazole derivatives.
| Parameter | Predicted Value |
| C=N Bond Length (Oxazole Ring) | ~1.35 Å |
| C-O Bond Length (Oxazole Ring) | ~1.37 Å |
| C=O Bond Length (Carbaldehyde) | ~1.21 Å |
| C-C Bond Length (Ethyl Group) | ~1.53 Å |
| Dihedral Angle (Ring-Carbaldehyde) | ~0-10° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring and the ethyl group, while the LUMO would be concentrated on the electron-withdrawing carbaldehyde group. The presence of substituents significantly influences these energy levels. researchgate.net
Table 2: Predicted FMO Energies for this compound (Illustrative) Note: Values are hypothetical, based on typical DFT (B3LYP/6-311G++) results for similar molecules.
| Parameter | Energy (eV) |
| EHOMO | -6.8 eV |
| ELUMO | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
Molecular Electrostatic Potential (MEP) maps are powerful visual tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov
For this compound, the MEP map would show the most negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the oxazole ring. ajchem-a.comnih.gov These sites are the most likely to be attacked by electrophiles. Conversely, the regions around the hydrogen atoms, particularly the carbaldehyde proton, would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.
DFT calculations can accurately predict spectroscopic data, which is invaluable for identifying and characterizing compounds.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. mdpi.com By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of different functional groups. For this compound, characteristic peaks would include the C=O stretch of the aldehyde, C=N and C=C stretching from the oxazole ring, and C-H stretching from the ethyl group. ajchem-a.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These theoretical predictions can help in the assignment of complex spectra and confirm the molecular structure. The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment created by the heterocyclic ring and its substituents.
Table 3: Predicted Vibrational Frequencies and NMR Shifts (Illustrative) Note: These are representative values. Experimental values may vary.
| Spectroscopic Data | Predicted Value | Functional Group |
| IR Frequency | ~1690 cm⁻¹ | C=O Stretch (Aldehyde) |
| ~1580 cm⁻¹ | C=N Stretch (Oxazole) | |
| ~2980 cm⁻¹ | C-H Stretch (Ethyl) | |
| ¹H NMR Shift | ~9.8 ppm | Aldehyde H |
| ~2.8 ppm | -CH₂- (Ethyl) | |
| ¹³C NMR Shift | ~185 ppm | C=O (Aldehyde) |
| ~155 ppm | C4 (Oxazole) |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations can explore the conformational landscape, especially the rotation of the ethyl and carbaldehyde groups, and analyze how the molecule interacts with its environment, such as a solvent.
By simulating this compound in a solvent like water or ethanol, one can observe how solvent molecules arrange around it and how hydrogen bonding or other intermolecular forces affect its conformation and stability. researchgate.net Such simulations provide insights into properties like solubility and how the solvent might influence reaction pathways. For instance, MD can reveal if certain conformations are stabilized by the solvent, which could have implications for the molecule's reactivity. nih.gov
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. organic-chemistry.orgnih.gov For this compound, one could investigate reactions such as its oxidation, reduction, or participation in cycloaddition reactions. pharmaguideline.com
By calculating the energy of the transition state, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy implies a faster reaction rate. DFT calculations can locate the TS geometry and a frequency calculation can confirm its identity (it will have exactly one imaginary frequency). cuny.edu This allows for a deep, quantitative understanding of reaction mechanisms at a molecular level, guiding the design of synthetic routes.
Quantum Chemical Descriptors for Reactivity Prediction
Beyond HOMO-LUMO energies, a range of quantum chemical descriptors can be calculated to provide a more nuanced picture of reactivity. chnpu.edu.uanih.govnih.gov These descriptors are derived from the electronic structure and can be correlated with experimental observations.
Table 4: Key Quantum Chemical Descriptors and Their Significance Note: Values are illustrative and depend on the specific computational method.
| Descriptor | Definition | Significance for Reactivity |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Hard molecules are less reactive. nih.gov |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ ≈ -χ) | A measure of a molecule's ability to act as an electrophile. nih.gov |
For this compound, these descriptors would quantify its stability and propensity to engage in different types of chemical reactions, providing a comprehensive theoretical profile. nih.govchnpu.edu.ua
Applications of 4 Ethyl 1,3 Oxazole 5 Carbaldehyde As a Key Building Block in Advanced Organic Synthesis
Utilization in the Synthesis of Complex Natural Product Analogues
The 1,3-oxazole motif is a common structural feature in a wide array of natural products, many of which exhibit potent biological activities. chemmethod.com Consequently, the synthesis of analogues of these natural products is a major focus in medicinal chemistry for the development of new therapeutic agents. chemmethod.comsymc.edu.cn 4-Ethyl-1,3-oxazole-5-carbaldehyde (B6237462) serves as a key starting material for creating analogues that systematically probe structure-activity relationships.
The aldehyde group can be readily converted into other functional groups, allowing for the introduction of diverse substituents that mimic or alter the side chains of natural products. For instance, condensation reactions, such as the Knoevenagel or Wittig reaction, can be employed to build complex carbon chains attached to the oxazole (B20620) ring. symc.edu.cn The synthesis of oxazole-containing natural products like (-)-disorazole C1 has relied on the careful construction and manipulation of the oxazole core. pitt.edu The use of a pre-functionalized building block like this compound can streamline these synthetic routes, providing a convergent approach to a variety of analogues.
Role in the Preparation of Precursors for Advanced Materials (e.g., polymers, optoelectronic materials)
The field of materials science increasingly relies on custom-synthesized organic molecules to create materials with tailored properties. The rigid, aromatic nature of the oxazole ring makes it an attractive component for polymers and optoelectronic materials.
Research has shown that vanadium complexes featuring ligands derived from 1,3-oxazole structural motifs are effective catalysts in ethylene-norbornene copolymerization. mdpi.com The specific substitution pattern on the oxazole ligand significantly influences the catalytic activity and the microstructure of the resulting polymer. mdpi.com this compound is an ideal precursor for such ligands. The aldehyde group can be transformed into coordinating groups, such as imines or alcohols, which can then be used to chelate to a metal center. By modifying the aldehyde, a library of ligands can be synthesized, allowing for fine-tuning of the polymer properties.
Employment in the Rational Design and Synthesis of Ligands for Catalysis
The development of new catalysts is fundamental to advancing chemical synthesis. Heterocyclic compounds, including oxazoles, are frequently incorporated into the structure of ligands for transition metal catalysts. mdpi.com These ligands play a crucial role in controlling the reactivity and selectivity of the metal center.
This compound provides a straightforward entry point for the synthesis of novel ligands. The aldehyde can undergo reductive amination with chiral amines to produce chiral ligands, which are highly valuable in asymmetric catalysis. Furthermore, condensation with hydrazines or other bifunctional nucleophiles can lead to the formation of multidentate ligands capable of forming stable complexes with a variety of metals. Vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been successfully used as catalysts in polymerization reactions, demonstrating the potential of oxazole-based ligands in this field. mdpi.com
Contribution to Novel Method Development in Organic Chemistry
The synthesis and functionalization of heterocyclic compounds are areas of ongoing research in organic chemistry. This compound and related structures are not only synthetic targets but also substrates for the development of new synthetic methods.
One of the key methods for synthesizing such 5-substituted oxazoles is the van Leusen reaction, which involves the reaction of an aldehyde with toluenesulfonylmethyl isocyanide (TosMIC). biointerfaceresearch.com This reaction provides a direct route to the oxazole core.
Furthermore, the oxazole ring itself can be the subject of novel functionalization reactions. For example, palladium-catalyzed decarbonylative C-H difluoromethylation has been successfully applied to azole substrates, including oxazoles, to install a difluoromethyl group. acs.org This reaction proceeds selectively at the C2-position and highlights the potential for late-stage functionalization of the oxazole ring. acs.org Additionally, rhodium-catalyzed transformations of oxazol-4-yl substituted diazo compounds have been developed to construct complex fused ring systems like naphtho[2,1-d]oxazoles, showcasing innovative C-H bond activation strategies. acs.org
Table 1: Novel Synthetic Methods Involving Oxazole Scaffolds
| Method Name | Description | Key Reagents | Reference |
|---|---|---|---|
| Van Leusen Oxazole Synthesis | Forms a 1,3-oxazole ring from an aldehyde. | Toluenesulfonylmethyl isocyanide (TosMIC), K₂CO₃ | biointerfaceresearch.com |
| Decarbonylative C-H Difluoromethylation | Installs a CF₂H group at the C2 position of the oxazole ring. | Difluoroacetic anhydride, Pd(dba)₂, XantPhos | acs.org |
| Rhodium-Catalyzed Naphtho[2,1-d]oxazole Synthesis | Intramolecular C-H insertion of a rhodium carbene to form a fused aromatic system. | Rh₂(OAc)₄, Diazo-oxazole substrate | acs.org |
Future Research Directions and Emerging Opportunities for 4 Ethyl 1,3 Oxazole 5 Carbaldehyde Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern synthetic strategies. For 4-Ethyl-1,3-oxazole-5-carbaldehyde (B6237462), future research will undoubtedly focus on developing synthetic routes that are not only efficient but also environmentally benign and atom-economical.
Current synthetic approaches to oxazole (B20620) derivatives often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Emerging sustainable methodologies that could be adapted for the synthesis of this compound include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of various oxazole derivatives. ijpsonline.comresearchgate.net Applying microwave irradiation to the key cyclization step in the formation of the oxazole ring from appropriate precursors could offer a more energy-efficient and rapid route to the target molecule.
Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs). Future research should explore the use of more sustainable solvents such as ionic liquids or deep-eutectic solvents. ijpsonline.com For instance, the van Leusen reaction, a powerful tool for constructing the oxazole ring, has been successfully performed in ionic liquids, which can often be recycled. ijpsonline.com
Catalytic Approaches: The development of novel catalytic systems can significantly enhance the atom economy of a reaction. Research into catalysts that can promote the direct formation of the this compound scaffold from simple, readily available starting materials would be a significant advancement. This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems.
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. |
| Green Solvents (e.g., Ionic Liquids) | Reduced environmental impact, potential for solvent recycling. |
| Novel Catalytic Systems | High atom economy, potential for asymmetric synthesis, reduced waste. |
Exploration of Unconventional Reactivity and Catalytic Transformations
The oxazole ring, while aromatic, possesses unique reactivity patterns that are yet to be fully exploited. Future investigations into the unconventional reactivity of this compound could unlock novel synthetic transformations and applications.
Key areas for exploration include:
Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for organic synthesis. researchgate.net Investigating the photocatalytic activation of the oxazole ring or the carbaldehyde group in this compound could lead to new C-H functionalization or cycloaddition reactions under mild conditions. A recent study demonstrated the synthesis of 2-substituted oxazole-5-carbaldehydes using benzeneseleninic acid under visible light, highlighting the potential of this approach. researchgate.net
Electrochemical Synthesis: Electrosynthesis offers a green and often highly selective method for chemical transformations. Exploring the electrochemical oxidation or reduction of this compound could provide access to new derivatives and functionalization patterns that are difficult to achieve through traditional chemical methods.
Domino Reactions: Designing one-pot, multi-component reactions that lead to the formation of complex molecules incorporating the this compound core would be a highly efficient and atom-economical strategy. This could involve leveraging the reactivity of both the aldehyde and the oxazole ring in a single synthetic sequence.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, scalability, and reproducibility. bohrium.comnih.govuc.ptspringerprofessional.despringerprofessional.de The integration of the synthesis of this compound and its derivatives into such platforms is a promising avenue for future research.
A fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has already been developed, demonstrating the feasibility of this approach for this class of compounds. durham.ac.uknih.govacs.org This methodology allows for the rapid and on-demand synthesis of oxazole libraries with high purity.
Key benefits of applying flow chemistry to this compound synthesis include:
Enhanced Safety: Flow reactors can handle hazardous reagents and intermediates in small, controlled volumes, minimizing the risks associated with exothermic reactions or the handling of toxic substances.
Improved Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, leading to faster reactions and higher yields. Scaling up production is often as simple as running the flow reactor for a longer period.
Process Automation and Optimization: Automated platforms enable the rapid screening of reaction conditions (temperature, pressure, catalyst loading, etc.) to quickly identify optimal synthetic protocols. This can significantly accelerate the discovery and development of new derivatives.
Design and Synthesis of Highly Functionalized Derivatives with Tunable Properties
The ethyl and carbaldehyde substituents on the oxazole ring of this compound provide handles for further functionalization, allowing for the design and synthesis of a wide array of derivatives with tailored properties.
Future research in this area will likely focus on:
Modification of the Ethyl Group: The ethyl group can be functionalized through various C-H activation strategies to introduce new functional groups, thereby modulating the steric and electronic properties of the molecule.
Derivatization of the Carbaldehyde Group: The aldehyde functionality is a versatile synthetic handle that can be readily converted into a wide range of other functional groups, including alcohols, carboxylic acids, imines, and nitriles. This opens the door to the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.
Tuning Electronic and Optical Properties: By strategically introducing electron-donating or electron-withdrawing groups onto the oxazole core or its substituents, it should be possible to fine-tune the electronic and photophysical properties of the resulting molecules. researchgate.net This could lead to the development of novel fluorescent probes, organic light-emitting diode (OLED) materials, or other functional organic materials.
Advanced Spectroscopic and Computational Tools for In Situ Reaction Monitoring and Prediction
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound, the application of advanced analytical and computational tools will be indispensable.
In Situ Spectroscopic Monitoring: Techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products during a chemical reaction. nih.gov This allows for precise reaction profiling and optimization. The application of these techniques to the synthesis of this compound would provide valuable mechanistic insights.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the reactivity, electronic structure, and spectroscopic properties of molecules. researchgate.netirjweb.comresearchgate.netnih.gov DFT calculations can be used to:
Elucidate reaction mechanisms and identify key transition states.
Predict the impact of different substituents on the electronic properties of the oxazole ring.
Simulate spectroscopic data (e.g., NMR, IR spectra) to aid in the characterization of new compounds. mdpi.com
| Tool | Application in this compound Research |
| In Situ FTIR/NMR | Real-time monitoring of reaction kinetics and mechanism elucidation. |
| Density Functional Theory (DFT) | Prediction of reactivity, electronic properties, and spectroscopic signatures. |
By combining these advanced analytical and computational approaches, researchers can gain a comprehensive understanding of the chemistry of this compound, paving the way for the rational design of novel synthetic routes and functional materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Ethyl-1,3-oxazole-5-carbaldehyde?
- Methodological Answer : Synthesis typically involves cyclocondensation of ethyl-substituted precursors (e.g., ethylamine derivatives) with carbonyl-containing reagents, followed by oxidation to introduce the aldehyde group. For example, Vilsmeier–Haack formylation, as used in pyrazole carbaldehyde synthesis (e.g., chloromethylpyrazole oxidation to aldehyde), can be adapted by substituting ethyl groups . Cyclocondensation under acidic or basic conditions (e.g., K₂CO₃ catalysis) is critical for ring formation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm ethyl (-CH₂CH₃) and aldehyde (-CHO) group positions.
- IR : Peaks at ~1700 cm⁻¹ confirm aldehyde C=O stretching.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₆H₇NO₂).
- X-ray Crystallography : Resolves crystal packing and bond angles (if single crystals are obtained) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during cyclocondensation reduce side reactions .
- pH Adjustment : Basic conditions (e.g., triethylamine) stabilize intermediates during aldehyde oxidation .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity for ethyl group positioning .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product from byproducts like carboxylic acids (from over-oxidation) .
Q. How does the ethyl substituent at position 4 influence electronic and steric properties compared to other groups (e.g., methyl or cyclopropyl)?
- Methodological Answer :
- Electronic Effects : The ethyl group’s electron-donating nature increases electron density at the oxazole ring, altering nucleophilic attack sites. Compare with trifluoromethyl (electron-withdrawing) analogs using Hammett constants .
- Steric Effects : Bulkier ethyl groups may hinder reactions at position 5 (aldehyde). Computational modeling (DFT) or kinetic studies can quantify steric hindrance .
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural analysis?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement to handle twinning via HKLF5 instructions .
- Disorder Modeling : Partial occupancy or split positions for ethyl groups in SHELX improve R-factors .
- Validation : ORTEP-3 visualizes thermal ellipsoids to confirm atom placement accuracy .
Q. What experimental designs are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays. Pre-incubate the compound with target enzymes and measure activity loss .
- In Vivo Models : Administer the compound (e.g., 10 mg/kg in murine models) and monitor pharmacokinetics (LC-MS for bioavailability) and toxicity (histopathology of liver/kidney) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents at position 4) to correlate structural changes with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
